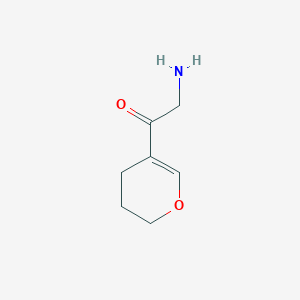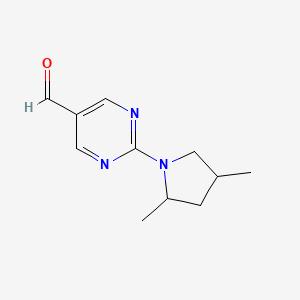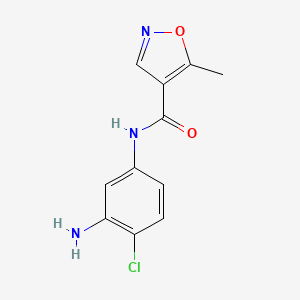
N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an oxazole ring, an amino group, and a chlorophenyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the reaction of 1-chloro-2,4-diaminobenzene with acyl chlorides in the presence of a polar solvent and an acid acceptor . The reaction conditions often include the use of C1-C3 alkanols as solvents and the presence of acid acceptors to facilitate the reaction . The reaction can be conducted in a mixture of polar and non-polar solvents to improve the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification, such as crystallization from non-polar solvents or conducting the reaction in a mixture of polar and non-polar solvents . These methods ensure the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the amino and chlorophenyl groups allows for diverse reactivity under different conditions .
Common Reagents and Conditions
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, which can replace the chlorine atom in the chlorophenyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives . Substitution reactions can result in various substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:
N-(3-amino-4-chlorophenyl)-2-(4-chlorophenoxy)-acetamide: This compound has a similar structure but includes an additional chlorophenoxy group, which may alter its reactivity and applications.
N-(3-amino-4-chlorophenyl)-2-(2,4-di-tert-pentylphenoxy)acetamide: This compound features a di-tert-pentylphenoxy group, providing different steric and electronic properties.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound contains a thiadiazole ring and sulfonamide group, offering distinct chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability for various applications.
Eigenschaften
Molekularformel |
C11H10ClN3O2 |
|---|---|
Molekulargewicht |
251.67 g/mol |
IUPAC-Name |
N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C11H10ClN3O2/c1-6-8(5-14-17-6)11(16)15-7-2-3-9(12)10(13)4-7/h2-5H,13H2,1H3,(H,15,16) |
InChI-Schlüssel |
LQIWWTURENOELP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NO1)C(=O)NC2=CC(=C(C=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


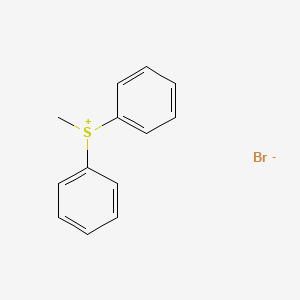

![2-Fluoro-2-[1-(propan-2-yl)piperidin-4-yl]acetic acid](/img/structure/B13177882.png)
amine](/img/structure/B13177887.png)
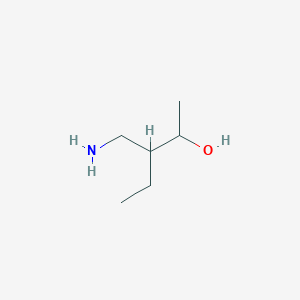

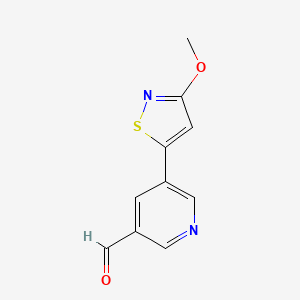
![4-[3-(3-Fluorophenyl)propyl]aniline](/img/structure/B13177904.png)


